Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate is a chemical compound with the molecular formula C19H19NO7 and a molecular weight of 373.36 g/mol . This compound is characterized by its complex structure, which includes multiple functional groups such as acetoxy, acetoxymethyl, and benzyloxy groups attached to a nicotinate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetoxy-6-acetoxymethyl-5-benzyloxynicotinate typically involves multi-step organic reactions. The starting materials often include nicotinic acid derivatives, which undergo esterification, acetylation, and benzylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of methyl 4-acetoxy-6-acetoxymethyl-5-benzyloxynicotinate may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy or benzyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-acetoxy-6-acetoxymethyl-5-benzyloxynicotinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity and triggering downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-6-hydroxymethyl-5-benzyloxynicotinate
- Methyl 4-acetoxy-6-hydroxymethyl-5-benzyloxynicotinate
- Methyl 4-hydroxy-6-acetoxymethyl-5-benzyloxynicotinate
Uniqueness
Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C19H19NO7 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 4-acetyloxy-6-(acetyloxymethyl)-5-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C19H19NO7/c1-12(21)25-11-16-18(26-10-14-7-5-4-6-8-14)17(27-13(2)22)15(9-20-16)19(23)24-3/h4-9H,10-11H2,1-3H3 |
InChI Key |
XKDZDCXMCKXFLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC=C(C(=C1OCC2=CC=CC=C2)OC(=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.